molecular formula C11H10N2O4 B2787141 3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione CAS No. 1008268-25-4

3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione

Cat. No.: B2787141
CAS No.: 1008268-25-4
M. Wt: 234.211
InChI Key: MOSNXFUKKWEFMC-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione: is a compound that features a pyrrolidine-2,5-dione core structure with a 1,3-benzodioxol-5-ylamino substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the 1,3-Benzodioxol-5-ylamino Group: This step involves the coupling of the pyrrolidine-2,5-dione core with a 1,3-benzodioxole derivative, often using amide bond formation reactions facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrrolidine-2,5-dione core, potentially converting it to pyrrolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Bioactive Molecules: The compound serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.

Biology:

    Enzyme Inhibition Studies: It can be used to study the inhibition of enzymes such as carbonic anhydrase, which is involved in various physiological processes.

Medicine:

    Drug Development: The compound’s structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The benzodioxole moiety may also interact with cellular components, affecting cell signaling and function.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to variations in biological activity.

    1,3-Benzodioxole Derivatives: These compounds feature the benzodioxole moiety and exhibit similar chemical reactivity but may have different biological targets.

Uniqueness:

    Structural Features: The combination of the pyrrolidine-2,5-dione core with the 1,3-benzodioxol-5-ylamino group is unique and contributes to the compound’s distinct biological activities.

    Biological Activity: The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10-4-7(11(15)13-10)12-6-1-2-8-9(3-6)17-5-16-8/h1-3,7,12H,4-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSNXFUKKWEFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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